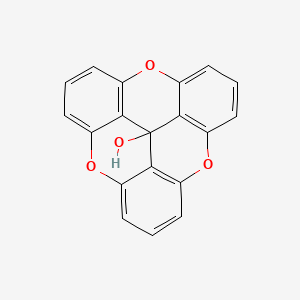

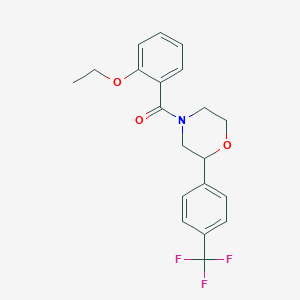

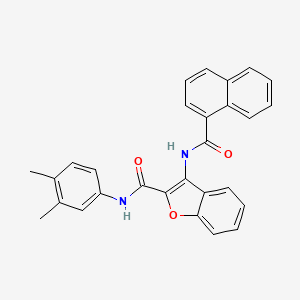

![molecular formula C13H10O4S2 B2573783 (2Z)-2-[(5-噻吩-2-基噻吩-2-基)亚甲基]丁二酸 CAS No. 256488-33-2](/img/structure/B2573783.png)

(2Z)-2-[(5-噻吩-2-基噻吩-2-基)亚甲基]丁二酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2Z)-2-[(5-thiophen-2-ylthiophen-2-yl)methylidene]butanedioic acid, also known as TTA or ThioT, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. TTA is a member of a class of compounds known as thiazolidinediones, which have been shown to have anti-inflammatory, anti-diabetic, and anti-cancer properties.

科学研究应用

太阳能电池应用的分子工程

一项专注于太阳能电池应用的有机敏化剂分子工程的研究展示了功能化非对称有机敏化剂的效用,其中包括噻吩单元和氰基丙烯酸基团,显示了它们以高效率将光子能量转换为电流的有效性。这些化合物的结构和合成突出了它们通过分子水平工程增强光伏器件性能的潜力 (Kim 等人,2006 年)。

生物基共聚酯的开发

对生物基共聚酯开发的研究已导致合成衍生自噻吩二甲酸的材料。这些材料已显示出有希望的特性,例如改善的热稳定性和机械强度,使其适用于各种应用,包括包装和生物医学器械。该研究突出了噻吩基化合物在创造可持续且环保的聚合物方面的潜力 (Wang 等人,2019 年)。

用于环境应用的金属有机骨架 (MOF)

噻吩功能化的二羧酸已被用于构建具有发光传感和污染物去除应用的金属有机骨架 (MOF)。这些 MOF 对各种环境污染物(包括重金属和有机污染物)表现出选择性,展示了噻吩基化合物在环境监测和修复工作中的潜力 (Zhao 等人,2017 年)。

新型造影剂的合成和评估

新型造影剂的合成和生物学评估,特别是标记有 99mTc 的双膦酸盐,已因其卓越的骨骼成像能力而被探索。这些研究表明噻吩衍生物在开发用于骨相关疾病的新型诊断工具中的潜力,展示了噻吩化合物在医学研究中的多功能性 (Qiu 等人,2011 年)。

急性肺损伤的改善

研究还强调了 2,3-丁二醇(一种与噻吩衍生物相关的化合物)在改善由内毒素诱导的急性肺损伤中的潜力。该研究表明,在治疗应用中,与噻吩衍生物同族的化合物具有更广泛的适用性,特别是在调节免疫反应和预防炎症性疾病方面 (Hsieh 等人,2007 年)。

作用机制

Target of Action

The primary target of the compound (2z)-2-{[5-(thiophen-2-yl)thiophen-2-yl]methylidene}butanedioic acid, also known as IDI1_017871, is the enzyme IDI1 . IDI1 is an essential metabolic gene related to cholesterol synthesis and transport .

Mode of Action

The compound IDI1_017871 can regulate cholesterol synthesis and transport through its interaction with IDI1 . This interaction is mediated by another protein, SREBP2 . The compound IDI1_017871 has also been found to interact with the important regulator of innate immunity cGAS and recruits the E3 ligase TRIM41 to promote cGAS ubiquitination and degradation, inhibiting the cGAS-Sting signaling pathway .

Biochemical Pathways

The compound IDI1_017871 affects the cholesterol synthesis pathway by regulating the activity of IDI1 . IDI1 encodes a peroxisomally-localized enzyme that catalyzes the interconversion of isopentenyl diphosphate (IPP) to its highly electrophilic isomer, dimethylallyl diphosphate (DMAPP), which are the substrates for the successive reaction that results in the synthesis of farnesyl diphosphate and, ultimately, cholesterol .

Pharmacokinetics

The compound’s ability to interact with idi1 and srebp2 suggests that it may be able to penetrate cells and reach its target sites .

Result of Action

The result of the action of the compound IDI1_017871 is the regulation of cholesterol synthesis and transport . By interacting with IDI1 and SREBP2, the compound can reduce cholesterol intake and decrease cholesterol synthesis . This can have significant effects on cellular metabolism and function.

Action Environment

The action of the compound IDI1_017871 can be influenced by various environmental factors. For example, the presence of other compounds that interact with IDI1 or SREBP2 could potentially affect the efficacy of IDI1_017871 Additionally, the stability of the compound could be affected by factors such as pH and temperature

属性

IUPAC Name |

(2Z)-2-[(5-thiophen-2-ylthiophen-2-yl)methylidene]butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4S2/c14-12(15)7-8(13(16)17)6-9-3-4-11(19-9)10-2-1-5-18-10/h1-6H,7H2,(H,14,15)(H,16,17)/b8-6- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDAEOZWRCMCAO-VURMDHGXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C=C(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C2=CC=C(S2)/C=C(/CC(=O)O)\C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-[(5-thiophen-2-ylthiophen-2-yl)methylidene]butanedioic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

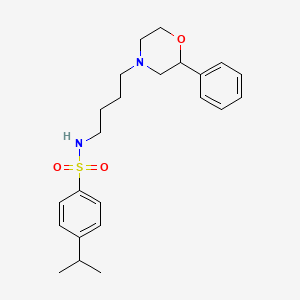

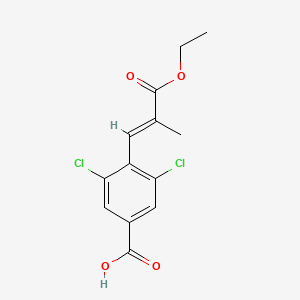

![N-(5-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2573712.png)

![1-(2,5-dimethylbenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2573721.png)